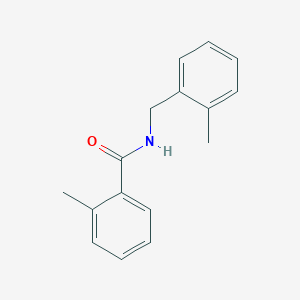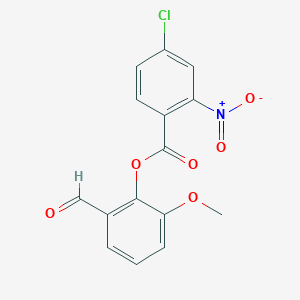
N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide, also known as DPTP, is a chemical compound that is widely used in scientific research for its potential therapeutic properties. It belongs to the class of phenylpropanoids and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide involves the inhibition of tubulin polymerization, which is essential for cell division. N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide binds to the colchicine site of tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and ultimately, apoptosis.
Biochemical and Physiological Effects:
Apart from its anticancer properties, N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests a potential role for N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide in lab experiments is its ability to selectively target cancer cells, while sparing normal cells. This reduces the potential side effects associated with chemotherapy. However, one limitation of using N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research of N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide. Another direction is the exploration of its potential therapeutic properties in other diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to investigate the mechanism of action of N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide and its potential side effects.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide involves the reaction of 2,4-dimethoxybenzaldehyde with thiophenol in the presence of sodium hydroxide and acetic acid. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide. The overall yield of this synthesis method is around 50%.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-20-13-8-9-15(16(12-13)21-2)18-17(19)10-11-22-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJVVTJYBHJGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCSC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-(phenylsulfanyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5776440.png)
![ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5776456.png)

![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5776462.png)
![2-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5776475.png)
![2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5776477.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide](/img/structure/B5776498.png)


![(2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5776523.png)
